molecular formula C39H63NO11 B1231531 Khasianine CAS No. 11034-34-7

Khasianine

Cat. No.: B1231531
CAS No.: 11034-34-7
M. Wt: 721.9 g/mol
InChI Key: KRQDMAXNTWLTDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Khasianine involves the extraction from the plant Solanum nigrum L. The extraction process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes but on a larger scale. This would involve:

Chemical Reactions Analysis

Types of Reactions

Khasianine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Re

Biological Activity

Khasianine is a steroidal glycoside primarily derived from the plant Solanum khasianum, belonging to the Solanaceae family. This compound has garnered attention for its diverse biological activities, particularly in cancer treatment and antibacterial properties. This article synthesizes recent research findings on the biological activity of this compound, focusing on its antiproliferative effects against cancer cell lines, modulation of sugar-sensitive proteins, and antibacterial efficacy.

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. A landmark study evaluated its impact on pancreatic ductal adenocarcinoma (PDAC) cell lines, specifically Suit2-007 (human) and ASML (rat). The results indicated that this compound inhibited cell proliferation with IC50 values of 50 μg/mL for Suit2-007 and 54 μg/mL for ASML cells .

The mechanism underlying the antiproliferative activity involves the modulation of sugar-sensitive lactosyl-Sepharose binding proteins (LSBPs). This compound was found to downregulate lactose-sensitive LSBPs by 126% and glucose-sensitive LSBPs by 85% in Suit2-007 cells. Notably, rhamnose-sensitive LSBPs showed significant overlap with lactose-sensitive LSBPs, emphasizing their role in the compound's anticancer effects .

Table 1: Summary of Antiproliferative Effects of this compound

Cell LineIC50 (μg/mL)Downregulation of LSBPs (%)
Suit2-00750Lactose: 126
ASML54Glucose: 85

Gene Expression Modulation

This compound's effect on gene expression was analyzed using a chip array, revealing significant changes in mRNA levels associated with cancer progression. The study utilized Ingenuity Pathway Analysis (IPA) to identify activated signaling pathways, with RhoA emerging as a key player in the response to this compound treatment .

Figure 1: Gene Expression Changes Induced by this compound

Gene Expression Changes

Comparative Analysis with Other Steroidal Alkaloids

In comparative studies, this compound was evaluated alongside other steroidal alkaloids such as α-solamargine. Findings suggested that the presence of specific sugar moieties, particularly the 2′-rhamnose, significantly enhances cytotoxic effects. While this compound exhibited weaker cytotoxicity against MCF-7 cells compared to α-solamargine and β-solamargine, it still presented a noteworthy potential for further development as an anticancer agent .

Table 2: Cytotoxicity Comparison of Steroidal Alkaloids

CompoundCell LineIC50 (μM)
This compoundMCF-7Weak
α-SolamargineVariousHigh
β-SolamargineVariousHigh

Antibacterial Activity

Beyond its anticancer properties, this compound also exhibits antibacterial activity. A study on Solanum khasianum leaf extracts identified several bioactive compounds through GC-MS analysis, revealing that both leaf and root extracts possess significant antibacterial properties. The root extract demonstrated higher antibacterial activity than the leaf extract, indicating a potential therapeutic application in treating bacterial infections .

Table 3: Bioactive Compounds Identified in Solanum khasianum

CompoundArea (%)Biological Activity
Heptadecane43.65Antibacterial
Stigmasterol23.18Antioxidant, Antibacterial
2-Pyrrolidinone-Anticancer, Antioxidant

Scientific Research Applications

Case Study: Pancreatic Cancer

A detailed investigation into the effects of khasianine on PDAC revealed that it downregulated several sugar-sensitive LSBPs, particularly those associated with lactose and rhamnose. The study utilized techniques such as mass spectrometry and gene expression analysis to elucidate these effects, highlighting the potential of this compound as a therapeutic agent in treating pancreatic cancer by targeting specific metabolic pathways .

Table 1: Modulation of Sugar-Sensitive LSBPs by this compound

SugarNo. of LSBPsDownregulated (mRNA)Upregulated (mRNA)Downregulated (Protein)Upregulated (Protein)
Galactose699126 (18.0%)78 (11.2%)142 (20.3%)15 (2.2%)
Glucose49784 (16.9%)56 (11.3%)85 (17.1%)8 (1.6%)
Lactose432239 (55.3%)63 (14.6%)315 (72.9%)17 (3.9%)
Rhamnose26249 (18.7%)24 (9.2%)149 (56.9%)10 (3.8%)

This table summarizes the impact of this compound on various sugar-sensitive LSBPs, indicating a pronounced downregulation effect on lactose-sensitive proteins, which are critical in cancer progression.

Psoriasis Treatment

This compound has also been identified for its anti-inflammatory properties, particularly in the context of skin disorders such as psoriasis. A study conducted on imiquimod-induced psoriasis-like mouse models demonstrated that this compound significantly reduced inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . The compound effectively decreased levels of pro-inflammatory cytokines like IL-17A and IL-33 in epidermal keratinocytes.

Mechanistic Insights

The anti-inflammatory mechanism of this compound involves the suppression of NF-κB signaling pathways, leading to reduced infiltration of immune cells into psoriatic lesions and alleviating symptoms associated with psoriasis . This positions this compound as a promising candidate for topical therapies aimed at treating inflammatory skin conditions.

Q & A

Q. Basic: What are the standard methods for isolating and characterizing Khasianine from Solanum nigrum L.?

Answer:
this compound is typically isolated using sequential extraction and chromatographic techniques. For example, hexane extraction of plant bark followed by column chromatography yields purified fractions, which are crystallized (e.g., yellow needle crystals) and characterized via spectroscopic methods (NMR, MS) . Physicochemical properties such as molecular weight (721.92 g/mol), CAS number (32449-98-2), and Log P (2.723) are critical for structural validation . Researchers should cross-reference spectral data with literature to confirm identity and purity, adhering to protocols for natural product isolation .

Q. Basic: What in vitro and in vivo models are used to assess this compound’s antitumor activity?

Answer:
Antitumor activity is evaluated using cell viability assays (e.g., MTT on cancer cell lines) and xenograft models. For example, highlights ethanol-induced ulcer models in rats to study bioactive effects, but tumor-specific studies often employ dose-response analyses in hepatocellular carcinoma or breast cancer lines. Methodological rigor requires controlling variables like solvent effects and using positive controls (e.g., doxorubicin) to validate results .

Q. Advanced: How can researchers address this compound’s low oral bioavailability (0.17) and gastrointestinal absorption in drug development?

Answer:
this compound’s poor pharmacokinetics (low Caco-2 permeability: -5.356; GI absorption: low) necessitate formulation strategies such as nanoencapsulation, prodrug synthesis, or co-administration with absorption enhancers . Advanced studies might employ pharmacokinetic modeling to optimize dosing regimens or investigate P-glycoprotein inhibition to mitigate efflux effects .

Q. Advanced: How do conflicting reports on this compound’s biological activities (antitumor, antiviral, antiulcer) inform therapeutic prioritization?

Answer:
Mechanistic studies are critical to resolve apparent contradictions. For instance, its antitumor activity (steroidal glycoalkaloid structure) may involve apoptosis induction, while antiviral effects (e.g., against Rift Valley fever virus) stem from L-protein inhibition via molecular docking (binding affinity: -9.1 kcal/mol) . Researchers should prioritize targets with validated in vitro-in vivo correlation and clinical relevance, using pathway analysis (e.g., RNA sequencing) to identify primary mechanisms .

Q. Advanced: What in silico approaches validate this compound’s potential as a CYP3A4 inhibitor, and how does this impact drug interaction studies?

Answer:
Molecular dynamics simulations and docking studies (e.g., AutoDock Vina) predict this compound’s binding to CYP3A4’s active site (ΔG: -8.5 kcal/mol). As a CYP3A4 inhibitor and P-glycoprotein substrate, it risks drug-drug interactions. Researchers should design metabolic stability assays (e.g., human liver microsomes) and co-administer probe substrates (e.g., midazolam) to quantify inhibition potency .

Q. Methodological: How should experimental designs control variables in ethanol-induced gastric ulcer models for this compound?

Answer:
Standard protocols involve pre-treating rats with this compound before ethanol administration, followed by histopathological scoring of ulcer indices. Controls must include sham-operated animals, vehicle groups (e.g., DMSO), and reference drugs (e.g., omeprazole). Statistical power analysis ensures adequate sample size, while blinding minimizes bias .

Q. Data Contradiction: How can researchers reconcile this compound’s dual role as a CYP3A4 inhibitor and substrate in metabolic studies?

Answer:
Mechanistic studies using dual-probe assays (e.g., CYP3A4 and P-glycoprotein) can clarify whether autoinhibition occurs. Pharmacokinetic modeling (e.g., physiologically based pharmacokinetics, PBPK) quantifies net effects on bioavailability. In vitro transporter-overexpressing cell lines (e.g., Caco-2/MDR1) further dissect uptake vs. efflux contributions .

Q. Advanced: What computational strategies identify this compound’s antiviral targets, and how are these validated experimentally?

Answer:
Virtual screening (e.g., against RVFV L-protein) combined with molecular docking identifies binding poses. Top compounds (e.g., this compound, binding affinity: -9.1 kcal/mol) are validated via plaque reduction assays and qPCR to measure viral load reduction. ADMET prediction tools (e.g., SwissADME) prioritize candidates with favorable toxicity profiles .

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(46)31(44)34(27(17-41)49-36)50-35-32(45)30(43)29(42)20(3)47-35/h6,18-20,22-36,40-46H,7-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQDMAXNTWLTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H63NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma2-Solamarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

11034-34-7
Record name gamma2-Solamarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243 - 248 °C
Record name gamma2-Solamarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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